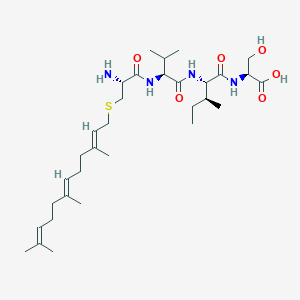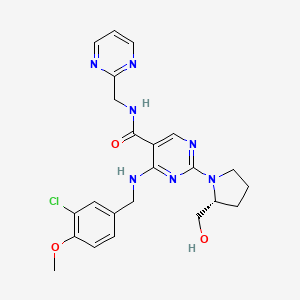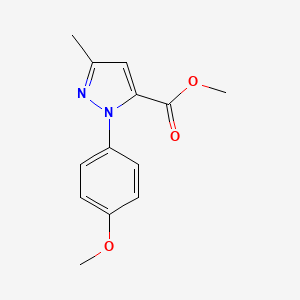![molecular formula C17H24N2O2 B1447248 Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1630907-21-9](/img/structure/B1447248.png)
Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate” is a chemical compound with the molecular formula C17H24N2O2 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate” consists of 47 bonds in total, including 23 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, and 3 six-membered rings .Physical And Chemical Properties Analysis
“Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate” has a molecular weight of 288.38 . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
- Microwave-Assisted Solid-Phase Synthesis : Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate is synthesized using microwave-assisted solid-phase synthesis. This process involves the annulation of primary amines with resin-bound bismesylates, utilizing α-methyl benzyl carbamate resin linker for the cleavage of heterocycles under mildly acidic conditions. This method is significant for the efficient synthesis of piperazines and diazaspirocycles, including 2,9-diazaspiro[5.5]undecanes, free from N-alkylated byproducts (Macleod et al., 2006).
Bioactivity and Potential Medical Applications
- Treatment of Various Disorders : Compounds containing the 1,9-diazaspiro[5.5]undecane structure, closely related to Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, have been studied for their potential in treating a range of disorders. These include obesity, pain, immune system disorders, cell signaling, cardiovascular issues, and psychotic disorders (Blanco‐Ania et al., 2017).
Pharmaceutical Research and Drug Discovery
- Antihypertensive Screening : Some derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which share structural similarities with Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, have been evaluated for antihypertensive properties in spontaneously hypertensive rats (Clark et al., 1983).
- Drug Discovery Platforms : Novel spiro scaffolds, including the 1,9-diazaspiro[5.5]undecane ring system, have been synthesized for use in drug discovery. These scaffolds are inspired by bioactive natural products and are designed for ease of conversion to lead generation libraries, highlighting their versatility in pharmaceutical research (Jenkins et al., 2009).
Chemical Properties and Analysis
- Photophysical Studies and Solvatochromic Analysis : The photophysical behavior and solvatochromic properties of diazaspiro[5.5]undecane derivatives have been investigated, providing insights into the solvent effects on their spectral properties. This research is important for understanding the chemical properties and potential applications of these compounds (Aggarwal & Khurana, 2015).
Propiedades
IUPAC Name |
benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-16(21-13-15-5-2-1-3-6-15)19-11-8-17(9-12-19)7-4-10-18-14-17/h1-3,5-6,18H,4,7-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFCNYBRYLRKQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)CNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B1447175.png)







